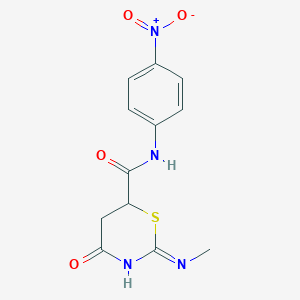![molecular formula C23H20FN5 B11048201 4-{[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]amino}-5-(cyclohexylamino)benzene-1,2-dicarbonitrile](/img/structure/B11048201.png)
4-{[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]amino}-5-(cyclohexylamino)benzene-1,2-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(E)-2-氰基-2-(4-氟苯基)乙烯基]氨基}-5-(环己基氨基)苯-1,2-二腈是一种复杂的 органическое соединение,在各个科学领域具有潜在应用。该化合物以其独特的结构为特征,其中包括氰基、氟苯基和环己基氨基基团,使其成为化学、生物学和医学研究人员感兴趣的课题。
准备方法
合成路线和反应条件
4-{[(E)-2-氰基-2-(4-氟苯基)乙烯基]氨基}-5-(环己基氨基)苯-1,2-二腈的合成通常涉及多个步骤,包括中间化合物的形成。该过程通常从氟苯基和环己基氨基前体的制备开始,然后在特定的反应条件下进行偶联。这些反应中常用的试剂包括催化剂、溶剂和保护基团,以确保所需产物的稳定性和纯度。
工业生产方法
该化合物的工业生产可能涉及大型合成技术,例如连续流动反应器或间歇式加工。这些方法旨在优化产率并最大限度地减少杂质,确保化合物适用于各种应用。使用先进的分析技术,例如高效液相色谱 (HPLC) 和质谱,对于监测生产过程和确保产品质量至关重要。
化学反应分析
反应类型
4-{[(E)-2-氰基-2-(4-氟苯基)乙烯基]氨基}-5-(环己基氨基)苯-1,2-二腈可以进行各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等试剂进行氧化。
还原: 还原反应可能涉及氢化铝锂或硼氢化钠等试剂。
取代: 该化合物可以参与亲核或亲电取代反应,具体取决于所涉及的官能团。
常用的试剂和条件
这些反应中常用的试剂包括强酸或碱、氧化剂或还原剂,以及二氯甲烷或乙醇等溶剂。反应条件,例如温度、压力和 pH 值,被仔细控制以实现预期的结果。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会产生羧酸或酮,而还原可能会产生醇或胺。取代反应可能会导致形成具有改变的官能团的新衍生物。
科学研究应用
4-{[(E)-2-氰基-2-(4-氟苯基)乙烯基]氨基}-5-(环己基氨基)苯-1,2-二腈具有多种科学研究应用,包括:
化学: 用作合成更复杂分子的构建块,并研究反应机理。
生物学: 研究其潜在的生物活性,包括与酶和受体的相互作用。
医学: 探索其潜在的治疗效果,例如抗炎或抗癌特性。
工业: 由于其独特的化学性质,它被用于开发新材料,例如聚合物或涂料。
作用机制
4-{[(E)-2-氰基-2-(4-氟苯基)乙烯基]氨基}-5-(环己基氨基)苯-1,2-二腈的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。这些相互作用可以调节各种生化途径,从而导致观察到的化合物的作用。例如,该化合物可以抑制酶活性或结合受体位点,从而改变细胞信号传导和功能。
相似化合物的比较
类似化合物
- 4-{[(E)-2-氰基-2-(4-氯苯基)乙烯基]氨基}-5-(环己基氨基)苯-1,2-二腈
- 4-{[(E)-2-氰基-2-(4-溴苯基)乙烯基]氨基}-5-(环己基氨基)苯-1,2-二腈
- **4-{[(E)-2-氰基-2-(4-甲基苯基)乙烯基]氨基}-5-(环己基氨基)苯-1,2-二腈
独特性
4-{[(E)-2-氰基-2-(4-氟苯基)乙烯基]氨基}-5-(环己基氨基)苯-1,2-二腈的独特性在于其特定的官能团,这些官能团赋予其独特的化学和生物学特性。例如,氟苯基基团的存在可能会增强该化合物的稳定性和反应性,与具有不同取代基的类似物相比。
本文详细介绍了 4-{[(E)-2-氰基-2-(4-氟苯基)乙烯基]氨基}-5-(环己基氨基)苯-1,2-二腈,涵盖了其制备方法、化学反应、科学研究应用、作用机制以及与类似化合物的比较。
属性
分子式 |
C23H20FN5 |
|---|---|
分子量 |
385.4 g/mol |
IUPAC 名称 |
4-[[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]amino]-5-(cyclohexylamino)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C23H20FN5/c24-20-8-6-16(7-9-20)19(14-27)15-28-22-10-17(12-25)18(13-26)11-23(22)29-21-4-2-1-3-5-21/h6-11,15,21,28-29H,1-5H2/b19-15- |
InChI 键 |
ARMFFPQZUWTWEY-CYVLTUHYSA-N |
手性 SMILES |
C1CCC(CC1)NC2=C(C=C(C(=C2)C#N)C#N)N/C=C(/C#N)\C3=CC=C(C=C3)F |
规范 SMILES |
C1CCC(CC1)NC2=C(C=C(C(=C2)C#N)C#N)NC=C(C#N)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-acetyl-4-[(3,4,5-trimethoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11048133.png)
![2-Benzyl-5-([(3-methoxyphenyl)amino]methyl)-2,3-dihydro-1H-1,2,4-triazol-3-one](/img/structure/B11048145.png)
![4-[3-methoxy-4-(propan-2-yloxy)phenyl]-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11048146.png)
![1-(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)ethanone](/img/structure/B11048153.png)
![4-(4-fluorophenyl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B11048159.png)
![4-(2,6-dichlorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11048166.png)
![ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-1H-indole-3-carboxylate](/img/structure/B11048174.png)

![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11048194.png)
![1-(2,4-dichlorophenyl)-3-(2-hydroxyethyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11048200.png)
![4-[4-(quinolin-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]phenol](/img/structure/B11048208.png)

![N~1~-(3-Methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-DE]quinolin-1-YL)-2-morpholinoacetamide](/img/structure/B11048213.png)
